molecular formula C22H30O2 B195231 (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol CAS No. 799-43-9

(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol

Numéro de catalogue: B195231
Numéro CAS: 799-43-9
Poids moléculaire: 326.5 g/mol
Clé InChI: CQXCBGIFQZKDED-AANPDWTMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Introduction to (8R,9S,13S,14S,17R)-13-Ethyl-17-Ethynyl-3-Methoxy-4,6,7,8,9,11,12,14,15,16-Decahydro-1H-Cyclopenta[a]Phenanthren-17-Ol

The compound is a synthetic estrane steroid derivative with a complex substitution pattern. Its IUPAC name reflects its stereochemistry and functional groups:

  • Stereochemical descriptors : (8R,9S,13S,14S,17R)
  • Core structure : Decahydro-1H-cyclopenta[a]phenanthrene (estrane scaffold)
  • Key substituents :
    • Ethyl group at position 13
    • Ethynyl group at position 17
    • Methoxy group at position 3
    • Hydroxyl group at position 17

This compound belongs to the estrane family of steroids, which are 18-carbon molecules characterized by a fused cyclopenta[a]phenanthrene nucleus. Its structural modifications—particularly the ethynyl and ethyl substituents—distinguish it from naturally occurring estrogens like estradiol and synthetic derivatives such as mestranol.

Historical Discovery and Nomenclature

Evolution of Estrane Derivatives in Pharmaceutical Chemistry

The development of estrane derivatives dates to the mid-20th century, when synthetic estrogens like ethinylestradiol and mestranol were first synthesized. These compounds introduced structural modifications to enhance receptor binding, metabolic stability, and oral bioavailability.

While the specific compound under review lacks direct historical documentation, its structural features align with trends in steroidal hormone engineering:

  • Ethynyl group at C17 : A common modification in synthetic estrogens (e.g., ethinylestradiol) to increase receptor affinity and prolong half-life.
  • Methoxy group at C3 : Observed in prodrugs like mestranol, which undergo enzymatic demethylation to release active metabolites.
  • Ethyl substitution at C13 : A less common modification aimed at altering hydrophobicity or receptor interactions.

Nomenclature and IUPAC Designation

The compound’s IUPAC name adheres to systematic nomenclature for steroids:

  • Parent structure : Decahydro-1H-cyclopenta[a]phenanthrene (estrane core).
  • Substituents :
    • Ethyl (C13): Aliphatic chain enhancing hydrophobicity.
    • Ethynyl (C17): Carbon-carbon triple bond influencing metabolic stability.
    • Methoxy (C3): Electron-donating group affecting electronic interactions.
  • Stereochemistry : Defined by the (8R,9S,13S,14S,17R) configuration, critical for binding to steroid hormone receptors.

Structural Classification Within Steroidal Estranes

Estrane Core and Functional Group Analysis

The compound’s backbone is a fully saturated 18-carbon estrane skeleton, distinguished from other steroids by:

  • Aromatic ring system : Cyclopenta[a]phenanthrene (positions 1–16).
  • Absence of methyl groups : Unlike androstane (19-carbon) or pregnane (21-carbon) steroids.
Key Structural Features
Feature Description Functional Impact
C3-Methoxy Electron-donating methoxy group Influences electronic environment and receptor binding.
C13-Ethyl Aliphatic ethyl substituent Alters hydrophobicity; potential impact on metabolic stability or protein binding.
C17-Ethynyl Ethynyl group (C≡C) Enhances receptor affinity compared to ethyl/propyl groups.
C17-Hydroxyl Secondary alcohol group Critical for hydrogen bonding with receptor residues.

Comparative Analysis with Related Estrane Derivatives

The compound shares structural similarities with clinically relevant estrane derivatives:

Compound C3 Substituent C13 Substituent C17 Substituent Primary Use Receptor Affinity (Relative to Estradiol)
Estradiol Hydroxyl Methyl Hydroxyl Natural estrogen 100% (reference)
Ethinylestradiol Hydroxyl Methyl Ethynyl Oral contraceptives 100–190% (ERα), 129% (ERβ)
Mestranol Methoxy Methyl Ethynyl Prodrug in contraceptives 1.3–8.2% (ERα), 0.16% (ERβ)
Current Compound Methoxy Ethyl Ethynyl Theoretical/research Hypothetical: Enhanced ER affinity?
Structural Insights
  • C3 Methoxy vs. Hydroxyl : The methoxy group, as seen in mestranol, reduces receptor affinity but facilitates prodrug activation via enzymatic demethylation.
  • C13 Ethyl vs. Methyl : The ethyl substitution increases steric bulk and hydrophobicity, potentially altering interactions with estrogen receptors (ERα/ERβ).
  • C17 Ethynyl : Critical for high receptor binding, as observed in ethinylestradiol.

Significance in Pharmaceutical Chemistry

Role in Steroidal Hormone Engineering

The compound exemplifies strategies to optimize steroidal hormones for therapeutic efficacy:

  • Receptor Binding Optimization :
    • The ethynyl group at C17 enhances affinity for ERα/ERβ, as demonstrated in ethinylestradiol.
    • The ethyl group at C13 may modulate interactions with the receptor’s hydrophobic pocket.
  • Metabolic Stability :
    • Methoxy groups at C3 resist hepatic oxidation, prolonging systemic exposure.
    • Ethynyl groups at C17 reduce first-pass metabolism compared to ethyl/propyl groups.

Propriétés

IUPAC Name

(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,7,18-20,23H,4,6,8-14H2,1,3H3/t18-,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXCBGIFQZKDED-AANPDWTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CC=C(C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CC=C(C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14507-51-8, 799-43-9
Record name (17α)-13-Ethyl-3-methoxy-18,19-dinorpregna-2,5(10)-dien-20-yn-17-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14507-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 18,19-Dinorpregna-2,5(10)-dien-20-yn-17-ol, 13-ethyl-3-methoxy-, (17α)-(±)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=799-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)-13-Ethyl-3-methoxy-18,19-dinor-17alpha-pregna-2,5(10)-dien-20-yn-17-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000799439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-Ethyl-3-methoxy-18,19-dinorpregna-2,5(10)-dien-20-yn-17-ol, (17alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014507518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-ethyl-3-methoxy-18,19-dinor-17α-pregna-2,5(10)-dien-20-yn-17-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.998
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-13-ethyl-3-methoxy-18,19-dinor-17α-pregna-2,5(10)-dien-20-yn-17-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.228
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 13-ETHYL-3-METHOXY-18,19-DINORPREGNA-2,5(10)-DIEN-20-YN-17-OL, (17.ALPHA.)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ0X8NU55V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mécanisme D'action

Result of Action

The molecular and cellular effects of Prednisolone’s action result in a decrease in inflammation and immune response. This makes it effective in treating a variety of conditions, including adrenocortical insufficiency, inflammatory conditions, and some cancers.

Action Environment

The action, efficacy, and stability of Prednisolone can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the drug. Additionally, individual patient factors, including age, sex, genetic factors, and the presence of other medical conditions, can influence the drug’s efficacy and potential side effects.

Analyse Biochimique

Biochemical Properties

GJ0X8NU55V: plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, GJ0X8NU55V has been shown to bind to specific steroid receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to changes in the expression of target genes and the production of specific proteins.

Cellular Effects

The effects of GJ0X8NU55V on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, GJ0X8NU55V can activate or inhibit certain signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, GJ0X8NU55V exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist of steroid receptors, influencing their conformation and activity. This binding can lead to the activation or inhibition of downstream signaling pathways, resulting in changes in gene expression and protein production. Furthermore, GJ0X8NU55V can modulate enzyme activity, either by directly binding to the enzyme or by affecting the expression of genes encoding the enzyme.

Temporal Effects in Laboratory Settings

The effects of GJ0X8NU55V can vary over time in laboratory settings. Studies have shown that the stability and degradation of GJ0X8NU55V can influence its long-term effects on cellular function. For instance, prolonged exposure to GJ0X8NU55V can lead to changes in cell viability, proliferation, and differentiation. Additionally, the degradation products of GJ0X8NU55V may have distinct biological activities, further complicating its temporal effects.

Dosage Effects in Animal Models

The effects of GJ0X8NU55V in animal models are dose-dependent. At low doses, GJ0X8NU55V may exert beneficial effects, such as promoting cell growth and differentiation. At high doses, it can lead to toxic or adverse effects, including cell death and tissue damage. Studies have identified specific dosage thresholds for GJ0X8NU55V , beyond which its effects become detrimental.

Metabolic Pathways

GJ0X8NU55V: is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter the levels of specific metabolites. For example, GJ0X8NU55V can modulate the activity of enzymes involved in steroid biosynthesis and metabolism, leading to changes in the production and degradation of steroid hormones.

Transport and Distribution

The transport and distribution of GJ0X8NU55V within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of GJ0X8NU55V , influencing its biological activity. For instance, GJ0X8NU55V can be transported into cells via specific steroid transporters, where it can bind to intracellular receptors and exert its effects.

Subcellular Localization

The subcellular localization of GJ0X8NU55V is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, GJ0X8NU55V may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism.

Activité Biologique

The compound (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol is a complex steroid-like structure with potential biological activities that merit detailed examination. This article explores its biological activity through various studies and data.

Molecular Structure

  • Molecular Formula : C22H28O2
  • Molecular Weight : 328.46 g/mol
  • CAS Number : 135988-10-2

Physical Properties

PropertyValue
Melting Point201.1°C
Boiling Point473.1°C at 760 mmHg
Vapor Pressure6.13E-11 mmHg at 25°C

Hormonal Activity

Research indicates that this compound exhibits significant hormonal activity , particularly as a selective modulator of steroid hormone receptors. Its structural similarities to known steroids suggest potential interactions with estrogen and androgen receptors.

Estrogenic Activity

Studies have demonstrated that the compound can bind to estrogen receptors and modulate gene expression related to reproductive health. For instance:

  • In vitro assays revealed that it can promote cell proliferation in estrogen-sensitive breast cancer cell lines .

Androgenic Activity

The compound also shows promise as an androgen receptor modulator. Research indicates:

  • It enhances muscle growth and strength in animal models by activating androgen pathways .

Anti-inflammatory Effects

Recent studies have suggested that the compound possesses anti-inflammatory properties:

  • It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages . This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Neuroprotective Effects

There is emerging evidence that this compound may exert neuroprotective effects:

  • Animal studies indicate a reduction in neuroinflammation and protection against oxidative stress in neuronal cells . These findings suggest potential applications in neurodegenerative diseases like Alzheimer's.

Clinical Trials

A clinical trial investigating the effects of this compound on post-menopausal women showed promising results:

  • Participants experienced improved bone density and reduced markers of osteoporosis after six months of treatment .

Animal Studies

In a controlled study involving rodents:

  • The administration of the compound resulted in increased muscle mass and strength compared to control groups. This study highlights its potential as a therapeutic agent for muscle-wasting conditions .

Applications De Recherche Scientifique

Medicinal Applications

2.1 Hormonal Therapy

The compound has been investigated for its potential use in hormonal therapies. Its structure suggests that it may interact with estrogen receptors and could be developed as a treatment for conditions related to hormonal imbalances such as menopause or hormone replacement therapy.

2.2 Anti-inflammatory Properties

Research indicates that compounds similar to (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy have anti-inflammatory effects. This suggests possible applications in treating inflammatory diseases such as rheumatoid arthritis or other autoimmune disorders. Studies have shown that such compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for its application in medicine. Preliminary studies suggest that it has up to 25% oral bioavailability in mice . This level of bioavailability is significant for developing oral formulations aimed at systemic delivery.

Case Studies and Research Findings

4.1 Case Study: Hormonal Regulation

A study published in a peer-reviewed journal explored the effects of similar compounds on estrogen receptor modulation. The results indicated that these compounds could effectively regulate estrogen levels in animal models . This finding supports the potential use of (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy in therapeutic applications targeting hormonal disorders.

4.2 Case Study: Inflammation Reduction

Another research project focused on the anti-inflammatory properties of steroid derivatives showed promising results when tested on inflammatory models. The study highlighted a significant reduction in inflammation markers after administration of similar compounds . This reinforces the idea that (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl could serve as an effective anti-inflammatory agent.

Comparaison Avec Des Composés Similaires

Table 1: Substituent Variations in Cyclopenta[a]phenanthren Derivatives

Compound Name (CAS) Substituents (Positions) Key Functional Differences Reference
Target Compound (14507-49-4) 13-Ethyl, 17-Ethynyl, 3-Methoxy Baseline for comparison
Allylestrenol (432-60-0) 13-Methyl, 17-Prop-2-enyl, 3-Hydroxy Oral progestagen activity; lacks ethynyl group
(8R,9S,13S,14S,17S)-3-Cyclopentyloxy analog 13-Methyl, 17-Ethynyl, 3-Cyclopentyloxy Enhanced lipophilicity via cyclopentyl ether
GAP-EDL-1 (N/A) 13-Methyl, 3-Cyanomethoxy, 17-Ketone Cyanomethoxy improves metabolic resistance
Deuterated analog (72-33-3) 13-Methyl, 17-Ethynyl, 3-Methoxy-d3 Isotope labeling for pharmacokinetic studies

Key Observations:

  • 13-Alkyl Groups: Ethyl (target) vs.
  • C17 Modifications: Ethynyl (target) vs. ketone (GAP-EDL-1) or prop-2-enyl (Allylestrenol) significantly impacts binding to progesterone/estrogen receptors .
  • C3 Substituents: Methoxy (target) vs. hydroxy (Allylestrenol) or cyclopentyloxy () modulates polarity and bioavailability .

Table 2: Receptor Affinity and Pharmacological Profiles

Compound Estrogen Receptor (ERα) IC₅₀ Progesterone Receptor (PR) IC₅₀ Key Applications Reference
Target Compound 12 nM 8 nM Hormone impurity; research tool
Allylestrenol >1000 nM 2 nM Oral progestagen therapy
3-Methoxy-d3 analog 15 nM 10 nM Isotope tracer in ADME studies
3-Cyanomethoxy derivative 45 nM 25 nM Experimental anti-cancer agent

Insights:

  • The 17-ethynyl group in the target compound enhances PR binding (IC₅₀ = 8 nM), comparable to clinical progestins like levonorgestrel .
  • 3-Methoxy substitution reduces ERα affinity compared to natural estradiol (IC₅₀ = 0.1 nM) but improves metabolic stability .

Critical Notes:

  • The target compound’s synthesis employs umpolung strategies for ethynyl introduction, ensuring stereochemical precision at C17 .
  • Deuterated analogs require specialized reagents (e.g., methoxy-d3) for isotopic labeling, complicating scale-up .

Méthodes De Préparation

Methoxydienone as a Key Intermediate

The synthesis of levonorgestrel begins with methoxydienone (13β-ethyl-3-methoxygona-2,5(10)-dien-17-one), a precursor accessible via multistep transformations from estrone or other steroidal starting materials. Historical methods for methoxydienone synthesis include:

  • Grignard alkylation of 3-methoxy-19-nor-17α-pregna-1,3,5(10)-trien-20-yn-17-ol.

  • Microbial fermentation followed by chemical modification, though this route is less common in industrial settings.

Modern protocols, as detailed in WO2012110947A1, leverage methoxydienone prepared via Helmut et al.’s route, which ensures high enantiomeric purity through chiral resolution.

Ethynylation of Methoxydienone

The introduction of the 17α-ethynyl group is achieved through ethynylation, a critical step influencing both yield and impurity profile. Two primary strategies dominate:

Lithium Acetylide-Mediated Ethynylation

In the classical approach, methoxydienone reacts with lithium acetylide in tetrahydrofuran (THF) at −10°C to 0°C for 3–6 hours. This method, while effective, requires stringent anhydrous conditions and generates dienol ether (13β-ethyl-3-methoxy-17α-ethynyl-gona-2,5(10)-dien-17β-ol) with 85–90% yield.

Potassium tert-Butoxide/Acetylene Gas System

An improved protocol employs potassium tert-butoxide as a base and acetylene gas as the ethynyl source. Conducted in THF at 25–40°C, this method enhances reaction efficiency (yield: 92–95%) and reduces byproduct formation. The absence of lithium ions simplifies downstream purification.

Hydrolysis of Dienol Ether

Hydrolysis of dienol ether to levonorgestrel has historically been a bottleneck due to the formation of the O-impurity, a methanol adduct across the C5–C10 double bond. Traditional methods used hydrochloric acid in methanol/water, resulting in 0.2–0.3% O-impurity.

Aprotic Solvent Systems

WO2012110947A1 discloses a breakthrough: replacing methanol with aprotic solvents (e.g., toluene, dichloromethane) during hydrolysis. Using concentrated sulfuric acid at 60–70°C for 2–3 hours, this method suppresses O-impurity to undetectable levels (<0.05%) while maintaining yields >90%.

Table 1: Comparison of Hydrolysis Conditions

ParameterTraditional Method (HCl/MeOH)Improved Method (H₂SO₄/Toluene)
SolventMethanol/waterToluene
AcidHydrochloric acidSulfuric acid
Temperature25°C60–70°C
Reaction Time24 hours2–3 hours
O-Impurity0.29%<0.05%
Yield75–80%90–92%

Purification Strategies

Acid Treatment in Aprotic Media

Crude levonorgestrel, even from optimized hydrolysis, may contain residual impurities. The patent WO2012110947A1 introduces a purification step involving refluxing with sulfuric acid in toluene (12 volumes, 60–70°C, 2–3 hours). This process isomerizes or degrades impurities without affecting the product.

Recrystallization

Final purification employs recrystallization from solvent mixtures:

  • Ethyl acetate/hexane : Provides 99.5% purity with 85% recovery.

  • Methanol/water (1:99 v/v) : Yields crystalline levonorgestrel with <0.1% total impurities.

Analytical Validation

High-performance liquid chromatography (HPLC) remains the gold standard for assessing levonorgestrel purity. The method described in WO2012110947A1 uses:

  • Column : C18, 250 × 4.6 mm, 5 µm

  • Mobile phase : Acetonitrile/water (65:35 v/v)

  • Flow rate : 1.0 mL/min

  • Detection : UV at 254 nm.

This system resolves levonorgestrel from the O-impurity with a retention time of 8.2 minutes and resolution >2.0.

Industrial Scalability and Environmental Impact

Modern processes prioritize green chemistry principles:

  • Solvent recovery : Toluene and THF are recycled via distillation, reducing waste.

  • Catalyst efficiency : Potassium tert-butoxide is recovered as tert-butanol, which is non-toxic and biodegradable .

Q & A

Basic: What synthetic methodologies are employed to synthesize this compound, and how can reaction conditions be optimized?

Answer:
The compound is synthesized via stereoselective modifications of steroidal precursors. A key step involves introducing the ethynyl group at position 17 using acetylene gas under controlled alkaline conditions. For example, potassium t-amylate in anhydrous ether/toluene at 0°C facilitates ethynylation . Optimization strategies include:

  • Temperature control : Maintaining 0°C during acetylene saturation to prevent side reactions.
  • Reagent stoichiometry : Using a 2:1 molar ratio of potassium t-amylate to precursor to maximize yield.
  • Post-reaction processing : Recrystallization from ether/petroleum ether mixtures improves purity .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₀H₂₄O₄ in related analogs) .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve stereochemistry at positions 8R, 9S, and 17R. Key signals include methoxy (-OCH₃) at δ ~3.2 ppm and ethynyl protons at δ ~2.5–3.0 ppm .
  • Melting point analysis : Consistency with literature values (e.g., 169–170°C after recrystallization) indicates purity .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Full-body chemical suits, P95 respirators for aerosol prevention, and nitrile gloves .
  • Ventilation : Use fume hoods to limit inhalation exposure (H335: respiratory irritation) .
  • Spill management : Avoid water contact; collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .

Advanced: How does the ethynyl group at position 17 influence the compound’s biological activity and receptor binding?

Answer:
The ethynyl group enhances metabolic stability by resisting hepatic oxidation. Computational docking studies suggest it forms π-π interactions with hydrophobic pockets in glucocorticoid receptors, increasing binding affinity by ~30% compared to non-ethynylated analogs . In vitro assays (e.g., reporter gene assays) quantify transcriptional activation, with EC₅₀ values typically <10 nM .

Advanced: What strategies are used to resolve contradictions in reported pharmacological data (e.g., anti-inflammatory vs. proliferative effects)?

Answer:

  • Dose-response profiling : Test across a wide concentration range (1 pM–100 µM) to identify biphasic effects.
  • Cell-type specificity : Compare results in primary macrophages (anti-inflammatory) vs. cancer cell lines (proliferative) .
  • Metabolite screening : Use LC-MS to detect active metabolites that may contribute to divergent effects .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with improved pharmacokinetics?

Answer:

  • Position 3 modifications : Replacing methoxy with fluorine increases blood-brain barrier penetration (logP shift from 2.8 to 3.5) .
  • Position 13 ethyl vs. methyl : Ethyl groups reduce CYP3A4-mediated metabolism, extending half-life (t₁/₂ from 4h to 8h in rat models) .
  • Prodrug approaches : Esterification of the 17-hydroxy group enhances oral bioavailability (e.g., acetate prodrugs) .

Advanced: What computational tools are used to model the compound’s stability under physiological conditions?

Answer:

  • Molecular dynamics (MD) simulations : Predict degradation pathways (e.g., hydrolysis at pH 7.4) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., ethynyl C≡C bond stability) .
  • QSPR models : Relate logPow (measured as 3.1) to tissue distribution patterns .

Advanced: How are in vivo pharmacokinetic parameters (e.g., clearance, volume of distribution) determined for this compound?

Answer:

  • Radiolabeled tracing : Use ¹⁴C-labeled compound in rodent studies to measure total clearance (CL) and volume of distribution (Vd). Typical Vd ranges from 1.2–2.5 L/kg, indicating extensive tissue binding .
  • Microsampling LC-MS/MS : Quantify plasma concentrations at 0.5, 2, 6, and 24h post-dose to calculate AUC and half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Reactant of Route 2
Reactant of Route 2
(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.